molecular formula C10H4BrCl2NO2 B1449497 3-Bromo-1-(3,4-dichlorophenyl)-1H-pyrrole-2,5-dione CAS No. 2186672-66-0

3-Bromo-1-(3,4-dichlorophenyl)-1H-pyrrole-2,5-dione

Cat. No.: B1449497
CAS No.: 2186672-66-0
M. Wt: 320.95 g/mol
InChI Key: FNDNQQVBHWSKFB-UHFFFAOYSA-N
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Description

3-Bromo-1-(3,4-dichlorophenyl)-1H-pyrrole-2,5-dione is a synthetic organic compound known for its unique chemical structure and properties It is characterized by the presence of a bromine atom, two chlorine atoms, and a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-1-(3,4-dichlorophenyl)-1H-pyrrole-2,5-dione typically involves the reaction of 3,4-dichlorophenylamine with maleic anhydride in the presence of a brominating agent. The reaction conditions often include:

  • Solvent: Anhydrous dichloromethane or chloroform
  • Temperature: Room temperature to reflux conditions
  • Catalysts: Lewis acids such as aluminum chloride or iron(III) chloride

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and cyclization reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-1-(3,4-dichlorophenyl)-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Halogen substitution reactions can introduce different functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophilic substitution using sodium methoxide or potassium tert-butoxide.

Major Products:

    Oxidation: N-oxide derivatives

    Reduction: Amine derivatives

    Substitution: Various substituted pyrrole derivatives

Scientific Research Applications

3-Bromo-1-(3,4-dichlorophenyl)-1H-pyrrole-2,5-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Bromo-1-(3,4-dichlorophenyl)-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

  • 3-Bromo-1-(3,4-dichlorophenyl)-1H-pyrrole-2,5-dione shares structural similarities with other halogenated pyrrole derivatives, such as:
    • This compound
    • 3-Chloro-1-(3,4-dichlorophenyl)-1H-pyrrole-2,5-dione
    • 3-Iodo-1-(3,4-dichlorophenyl)-1H-pyrrole-2,5-dione

Uniqueness: The presence of both bromine and chlorine atoms in this compound imparts unique chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for targeted research and development in various scientific fields.

Properties

IUPAC Name

3-bromo-1-(3,4-dichlorophenyl)pyrrole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4BrCl2NO2/c11-6-4-9(15)14(10(6)16)5-1-2-7(12)8(13)3-5/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNDNQQVBHWSKFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N2C(=O)C=C(C2=O)Br)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4BrCl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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